Cas no 1427020-98-1 (1-tert-Butyl-1H-imidazole-4-carboxylic acid amide)

1-tert-Butyl-1H-imidazole-4-carboxylic acid amide structure
1427020-98-1 structure
商品名:1-tert-Butyl-1H-imidazole-4-carboxylic acid amide
CAS番号:1427020-98-1
MF:C8H13N3O
メガワット:167.208321332932
CID:5179928

1-tert-Butyl-1H-imidazole-4-carboxylic acid amide 化学的及び物理的性質

名前と識別子

    • 1-tert-Butyl-1H-imidazole-4-carboxylic acid amide
    • 1H-Imidazole-4-carboxamide, 1-(1,1-dimethylethyl)-
    • インチ: 1S/C8H13N3O/c1-8(2,3)11-4-6(7(9)12)10-5-11/h4-5H,1-3H3,(H2,9,12)
    • InChIKey: ZIMWWXIAAYYOOT-UHFFFAOYSA-N
    • ほほえんだ: C1N(C(C)(C)C)C=C(C(N)=O)N=1

1-tert-Butyl-1H-imidazole-4-carboxylic acid amide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM503956-1g
1-(tert-Butyl)-1H-imidazole-4-carboxamide
1427020-98-1 97%
1g
$735 2023-01-02

1-tert-Butyl-1H-imidazole-4-carboxylic acid amide 関連文献

1-tert-Butyl-1H-imidazole-4-carboxylic acid amideに関する追加情報

1-Tert-Butyl-1H-Imidazole-4-Carboxylic Acid Amide

The compound 1-Tert-Butyl-1H-Imidazole-4-Carboxylic Acid Amide (CAS No. 1427020-98-1) is a highly specialized organic compound with a unique structure and diverse applications. This compound belongs to the class of imidazole derivatives, which are widely recognized for their versatile chemical properties and significant roles in various fields, including pharmaceuticals, agrochemicals, and materials science. The imidazole ring at the core of this molecule contributes to its stability and reactivity, making it a valuable component in modern chemical research.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-Tert-Butyl-1H-Imidazole-4-Carboxylic Acid Amide through a variety of methodologies. One prominent approach involves the reaction of imidazole derivatives with carboxylic acids or their equivalents under specific catalytic conditions. This method not only ensures high yields but also allows for precise control over the stereochemistry and functional group placement, which are critical for optimizing the compound's properties.

The structure of 1-Tert-Butyl-1H-Imidazole-4-Carboxylic Acid Amide is characterized by a tert-butyl group attached to the imidazole ring, which imparts steric bulk and enhances the molecule's stability. Additionally, the carboxylic acid amide functionality at the 4-position of the imidazole ring introduces hydrogen bonding capabilities, further enhancing its solubility and bioavailability. These structural features make it an ideal candidate for applications in drug design, where both stability and solubility are paramount.

Recent studies have highlighted the potential of 1-Tert-Butyl-1H-Imidazole-4-Carboxylic Acid Amide as a lead compound in the development of novel therapeutic agents. For instance, researchers have explored its role as a modulator of key enzymes involved in inflammatory pathways, suggesting its potential utility in anti-inflammatory drug development. Furthermore, its ability to act as a ligand in metalloenzyme inhibition has opened new avenues for its application in antimicrobial therapies.

In addition to its pharmaceutical applications, 1-Tert-Butyl-1H-Imidazole-4-Carboxylic Acid Amide has shown promise in agrochemical research. Its ability to interact with plant defense mechanisms has led to investigations into its potential as a growth regulator or stress mitigator in crops. Recent field trials have demonstrated that this compound can enhance plant resilience against abiotic stressors such as drought and salinity, making it a valuable tool in sustainable agriculture.

The synthesis and characterization of 1-Tert-butyl-imidazole derivatives have also contributed to advancements in materials science. For example, researchers have utilized these compounds as building blocks for constructing advanced materials with tailored electronic properties. The incorporation of imidazole-based units into polymer frameworks has led to the development of materials with improved conductivity and mechanical strength, opening new possibilities for use in electronic devices and energy storage systems.

From an environmental perspective, the biodegradability and eco-friendly nature of 1-Tert-butyl-imidazole derivatives have been extensively studied. Recent research indicates that these compounds exhibit low toxicity to aquatic organisms and undergo rapid biodegradation under aerobic conditions, making them suitable for applications where environmental impact is a concern.

In conclusion, 1-Tert-butyl-imidazole derivatives, particularly CAS No. 142702098, represent a class of compounds with immense potential across multiple disciplines. Their unique structural features, coupled with recent advancements in synthetic methods and application studies, position them as key players in future innovations within pharmaceuticals, agrochemicals, and materials science.

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